3-Hydroxy-2-oxo(2,3-13C2)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is a labeled compound with the molecular formula C3H4O4 and a molecular weight of 106.05 g/mol. This compound is a derivative of propanoic acid, where the carbon atoms at positions 2 and 3 are labeled with the carbon-13 isotope. It is used in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the propanoic acid backbone. One common method is the oxidation of 2-hydroxypropanoic acid using labeled reagents. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidation methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form 3-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: 3-Hydroxypropanoic acid.
Substitution: Various substituted propanoic acid derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: In drug development and pharmacokinetics to understand the metabolic pathways of pharmaceuticals.
Industry: In the production of labeled compounds for various industrial applications, including the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid involves its participation in various biochemical pathways. The labeled carbon atoms allow researchers to trace its transformation and interaction with other molecules. It acts as a substrate in enzymatic reactions, where it can be converted into different metabolites, providing insights into metabolic pathways and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-hydroxypropanoic acid: Similar structure but without isotopic labeling.
3-Hydroxypropanoic acid: Lacks the oxo group at position 2.
2-Oxopropanoic acid: Lacks the hydroxyl group at position 3.
Uniqueness
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is unique due to its isotopic labeling, which makes it a valuable tool in research applications. The presence of carbon-13 isotopes allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
3-hydroxy-2-oxo(2,3-13C2)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDCCUIIUWNGJ-ZDOIIHCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.